

# In-Depth Technical Guide to the Mass Spectrum of Cyhalothrin-d5

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## Compound of Interest

Compound Name: Cyhalothrin-d5

Cat. No.: B15553234

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This technical guide provides a detailed analysis of the mass spectrum of **Cyhalothrin-d5**, a deuterated internal standard crucial for the accurate quantification of the synthetic pyrethroid insecticide Cyhalothrin in various matrices. This document outlines the expected fragmentation patterns, presents key quantitative data, and details the experimental protocols for its analysis by mass spectrometry.

## Introduction to Cyhalothrin-d5

Cyhalothrin is a broad-spectrum insecticide widely used in agriculture and public health.<sup>[1]</sup> For residue analysis and environmental monitoring, stable isotope-labeled internal standards like **Cyhalothrin-d5** are indispensable for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.<sup>[2]</sup> The specific variant,  $\lambda$ -Cyhalothrin-(phenoxy-d5), has five deuterium atoms on the phenoxy ring, leading to a molecular weight of 454.88 g/mol.<sup>[2]</sup>

## Mass Spectrum and Fragmentation Pathway

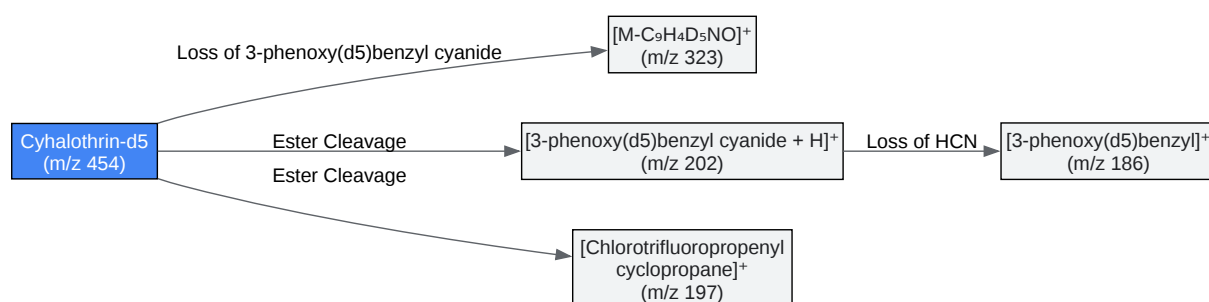
The mass spectrum of **Cyhalothrin-d5** is characterized by a distinct fragmentation pattern under electron ionization (EI). While a direct experimental spectrum for the d5 variant is not readily published, its fragmentation can be reliably predicted based on the well-documented fragmentation of unlabeled  $\lambda$ -Cyhalothrin.<sup>[3]</sup> The molecular ion of unlabeled  $\lambda$ -Cyhalothrin is observed at an m/z of 449.<sup>[3]</sup>

The primary fragmentation of pyrethroids like Cyhalothrin occurs at the ester linkage. For  $\lambda$ -Cyhalothrin-(phenoxy-d5), the key fragmentation pathways are expected to be analogous to its non-deuterated counterpart, with a +5 Da shift for fragments containing the deuterated phenoxy group.

Key Expected Fragments for  $\lambda$ -Cyhalothrin-(phenoxy-d5):

Fragment Description	Structure	Expected m/z
Molecular Ion	$[C_{23}H_{14}D_5ClF_3NO_3]^+$	454
$[M-C_9H_4D_5NO]^+$	$[C_{14}H_{10}ClF_3O_2]^+$	323
[3-phenoxy(d5)benzyl cyanide + H] <sup>+</sup>	$[C_{14}H_5D_5NO]^+$	202
[3-phenoxy(d5)benzyl] <sup>+</sup>	$[C_{13}H_4D_5O]^+$	186
$[C_{10}H_{10}ClF_3]^+$	$[C_{10}H_{10}ClF_3]^+$	242
[Chlorotrifluoropropenyl cyclopropane] <sup>+</sup>	$[C_7H_7Cl F_3]^+$	197
[Phenoxy(d5)] <sup>+</sup>	$[C_6D_5O]^+$	99

## Logical Fragmentation Pathway of $\lambda$ -Cyhalothrin-d5



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Caption: Predicted fragmentation pathway of  $\lambda$ -**Cyhalothrin-d5** under electron ionization.

## Experimental Protocols for Mass Spectrometric Analysis

The analysis of **Cyhalothrin-d5** is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity.<sup>[4][5][6]</sup>

### Sample Preparation (QuEChERS Method)<sup>[6]</sup>

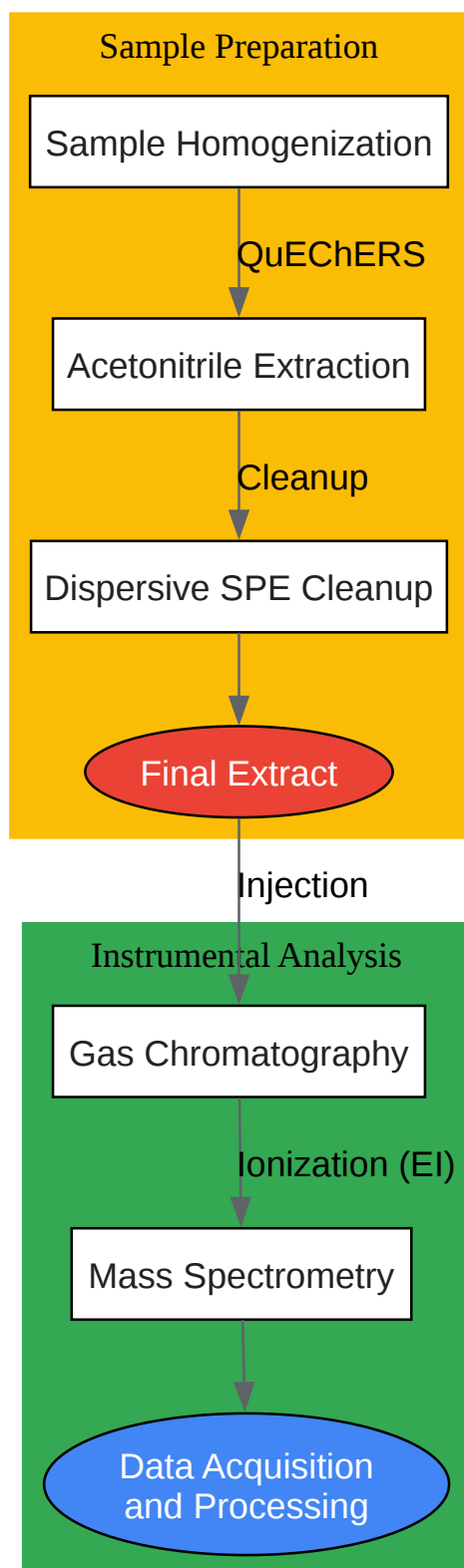
A common and effective method for extracting pyrethroids from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

- Homogenization: Homogenize 10-15 g of the sample.
- Extraction:
  - To a 50 mL centrifuge tube, add 10 g of the homogenized sample, 10 mL of water, and 10 mL of acetonitrile.
  - Vortex for 1 minute.
  - Add 4 g of anhydrous  $\text{MgSO}_4$  and 1 g of  $\text{NaCl}$ .
  - Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing  $\text{MgSO}_4$  and Primary Secondary Amine (PSA).
  - Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
- Final Extract: The resulting supernatant is ready for GC-MS analysis.

## Instrumental Analysis: GC-MS/MS

- Gas Chromatograph (GC) Conditions:
  - Column: DB-5MS (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) or equivalent.[\[5\]](#)[\[7\]](#)
  - Carrier Gas: Helium at a constant flow of 1.0 mL/min.[\[7\]](#)
  - Injection Mode: Splitless.
  - Injection Volume: 1-2  $\mu$ L.
  - Oven Temperature Program:
    - Initial temperature of 100°C (hold for 2 min).
    - Ramp to 200°C at 25°C/min.
    - Ramp to 300°C at 10°C/min (hold for 5-10 min).[\[7\]](#)
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[7\]](#)
  - Source Temperature: 230-280°C.[\[6\]](#)
  - Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.
  - Collision Gas: Argon for MS/MS experiments.[\[7\]](#)

## Experimental Workflow



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